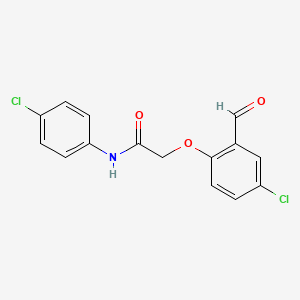

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide

Beschreibung

2-(4-Chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a phenoxy backbone substituted with chlorine and a formyl group, coupled to an N-(4-chlorophenyl)acetamide moiety. The formyl group on the phenoxy ring may enable further derivatization, such as condensation reactions, making it a valuable intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-11-1-4-13(5-2-11)18-15(20)9-21-14-6-3-12(17)7-10(14)8-19/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPHBFCBAFOPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloro-2-formylphenol with 4-chloroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-(4-chlorophenyl)acetamide.

Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-(4-chlorophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide and related compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The target compound’s formyl and chloro groups increase electrophilicity compared to analogs like WH7 (methyl substituent) . This may enhance reactivity in nucleophilic substitution or condensation reactions.

- Fluorine vs.

Industrial and Pharmaceutical Relevance

- Drug Intermediates : The dichlorophenyl analog (N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ) is linked to diclofenac, a widely used NSAID, highlighting the scaffold’s medicinal chemistry relevance .

Research Findings and Data Tables

Table 1: Melting Points and Solubility Trends

Table 2: Hydrogen Bonding in Crystal Structures

Biologische Aktivität

2-(4-chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Functional Groups : Chloro, formyl, phenoxy, and acetamide groups.

- Molecular Formula : C15H12Cl2N2O3

- Molecular Weight : 339.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of chloro and formyl groups may enhance binding affinity and specificity towards molecular targets, potentially leading to inhibition or modulation of enzyme activity .

Anticancer Activity

Research has indicated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 5.0 to 8.5 µM against human T-lymphocyte cells (CEM) in cytotoxicity assays .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 (Liver Carcinoma) | TBD |

| Similar Derivative A | CEM | 5.0 |

| Similar Derivative B | CEM | 8.5 |

Study on Antitumor Activity

In a study evaluating the cytotoxicity of various acetamides, including those similar to this compound, results demonstrated that these compounds significantly reduced cell viability in liver carcinoma cell lines when compared to control drugs such as doxorubicin . The study utilized the MTT assay to determine the IC50 values, establishing a clear dose-response relationship.

Enzyme Interaction Studies

Another research avenue explored the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound could inhibit certain enzymes, which are crucial for tumor growth and proliferation . This inhibition could be attributed to the structural features that allow for effective binding.

Comparative Analysis with Related Compounds

Comparative studies have been conducted to assess the biological activity of this compound against structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Enzyme Inhibition |

|---|---|---|

| This compound | Moderate | Yes |

| 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide | High | Yes |

| 2-(4-hydroxy-2-formylphenoxy)-N-(4-chlorophenyl)acetamide | Low | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.